5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester
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Overview
Description
5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester is a boronic ester derivative with the molecular formula C14H18BFO4. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of the compound 5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki–Miyaura cross-coupling reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, the boron atom in the compound transfers a formally nucleophilic organic group to a palladium catalyst . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The downstream effects include the formation of new organic compounds with complex structures .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its formulation, route of administration, and individual patient characteristics.
Result of Action
The molecular effect of the action of this compound is the formation of a new carbon-carbon bond . This can result in the synthesis of new organic compounds. The cellular effects would depend on the specific organic compounds that are produced.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction conditions for the Suzuki–Miyaura cross-coupling are exceptionally mild and tolerant of various functional groups . This suggests that the compound may be stable and effective under a wide range of conditions.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester are largely defined by its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic ester acts as a nucleophile, transferring an organic group to a palladium catalyst .
Cellular Effects
They are also known to be susceptible to hydrolysis, particularly at physiological pH . This could potentially influence their behavior in cellular environments.
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in the Suzuki–Miyaura cross-coupling reaction . The boronic ester undergoes transmetalation with a palladium catalyst, transferring an organic group to the catalyst . This forms a new carbon-carbon bond, a process that is fundamental to the synthesis of many organic compounds .
Temporal Effects in Laboratory Settings
The stability of this compound in laboratory settings is an important consideration. Boronic esters are known to be susceptible to hydrolysis, particularly at physiological pH . This could potentially influence their stability over time in laboratory settings.
Metabolic Pathways
Boronic esters are known to participate in the Suzuki–Miyaura cross-coupling reaction, a key method for forming carbon-carbon bonds .
Transport and Distribution
The susceptibility of boronic esters to hydrolysis at physiological pH could potentially influence their distribution and accumulation within cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester typically involves the reaction of 5-Carboxy-2-fluoro-3-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reaction.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used as solvents in these reactions.
Major Products
Coupling Products: The major products of Suzuki-Miyaura coupling are biaryl compounds.
Hydrolysis Products: The hydrolysis of the boronic ester yields the corresponding boronic acid.
Scientific Research Applications
5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.
4-Fluorophenylboronic Acid: Similar in structure but lacks the carboxy and methyl groups.
3-Methylphenylboronic Acid: Similar but lacks the fluorine and carboxy groups.
Uniqueness
5-Carboxy-2-fluoro-3-methylphenylboronic acid, pinacol ester is unique due to the presence of both a carboxylic acid group and a fluorine atom, which can influence its reactivity and the types of products formed in coupling reactions. The pinacol ester form also provides stability and ease of handling compared to the free boronic acid .
Properties
IUPAC Name |
4-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO4/c1-8-6-9(12(17)18)7-10(11(8)16)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXUZUPLUCKDDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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